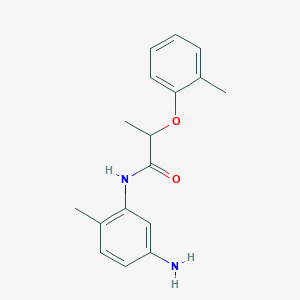

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide

Description

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide is a synthetic amide derivative characterized by a 5-amino-2-methylphenyl group and a 2-methylphenoxy substituent.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-8-9-14(18)10-15(11)19-17(20)13(3)21-16-7-5-4-6-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVQFSDXJJQZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide is a compound of significant interest in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies and research data.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 284.35 g/mol

These properties facilitate its interactions with various biological targets, making it a candidate for therapeutic exploration.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, potentially inhibiting their activity. This interaction may alter metabolic pathways, impacting cellular functions.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that are critical for cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The IC values were significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic index .

| Cell Line | IC (µM) | Comparison Drug | IC (µM) |

|---|---|---|---|

| A-431 | 15 | Doxorubicin | 25 |

| Jurkat | 10 | Cisplatin | 20 |

| HT29 | 12 | Paclitaxel | 30 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Research Findings : In animal models, this compound demonstrated a reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies:

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide has been identified as a pharmaceutical intermediate in drug synthesis. Its unique functional groups allow for interactions with biological macromolecules, making it a candidate for drug development.

- Antitumor Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated cytotoxic effects against human mammary carcinoma cell lines such as MCF-7 and T47D, showing IC50 values of 0.5 μM and 0.8 μM respectively, through mechanisms involving apoptosis and cell cycle arrest.

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 0.5 | Induction of apoptosis | |

| T47D | 0.8 | Cell cycle arrest | |

| IGROV-1 | 0.6 | Inhibition of key signaling pathways |

The compound exhibits significant biological activities due to its structural characteristics:

- Proteomic Applications : It is utilized in proteomics research for studying protein interactions and functions.

- Neuropharmacological Effects : Preliminary studies suggest potential anticonvulsant properties, indicating its relevance in neurological studies.

Material Science

In material science, this compound is explored for developing new materials due to its unique chemical structure. Its potential applications include:

- Polymer Chemistry : As a building block for synthesizing polymers with specific properties.

- Specialty Chemicals : Utilized in the formulation of specialty chemicals that require specific functional groups.

Case Study 1: Antitumor Mechanisms

A study highlighted that this compound significantly reduced tumor growth in xenograft models, indicating its potential for clinical applications in oncology.

Case Study 2: Interaction with Cytochrome P450 Enzymes

Another investigation focused on the compound's interaction with cytochrome P450 enzymes, suggesting that metabolic pathways could influence its pharmacokinetics and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is part of a broader class of arylpropanamides with modifications to substituents on the phenyl rings. Below is a comparative analysis of its analogs:

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide to improve yield and purity?

- Methodological Answer : Key parameters include reaction temperature (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or THF), and catalyst optimization (e.g., HATU for coupling reactions). Multi-step protocols often require intermediate purification via column chromatography or recrystallization to remove byproducts. For example, Lewis acid-promoted cascade reactions (e.g., using BF₃·Et₂O) can enhance regioselectivity in phenoxy group attachment .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : X-ray crystallography provides definitive bond lengths and angles, while nuclear magnetic resonance (NMR) spectroscopy resolves proton environments (e.g., distinguishing aromatic protons at δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₂₁N₂O₂). Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) and solvents (e.g., DMSO, ethanol, water) at 25–40°C. Monitor degradation via HPLC-UV at 254 nm. For example, amide bonds may hydrolyze under acidic conditions, while phenolic ethers are stable in neutral solvents .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to target proteins (e.g., kinase domains). Density functional theory (DFT) calculations predict electronic properties influencing hydrogen bonding (e.g., charge distribution on the amino group). Molecular dynamics simulations (AMBER, GROMACS) assess conformational stability in aqueous environments .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) using standardized protocols. For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Meta-analysis of dose-response curves and statistical power analysis (≥3 replicates) can identify outliers .

Q. What strategies enable structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Synthesize analogs with modifications to the phenoxy (e.g., halogenation) or amide moieties (e.g., substituting methyl groups). Test bioactivity in parallel assays (e.g., antimicrobial, anticancer). QSAR models (CoMFA, CoMSIA) correlate substituent hydrophobicity (logP) or steric bulk (molar refractivity) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.